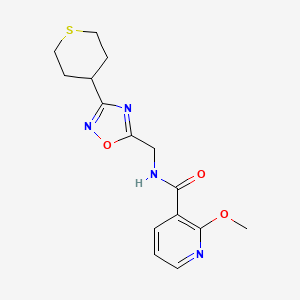

2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

2-methoxy-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-21-15-11(3-2-6-16-15)14(20)17-9-12-18-13(19-22-12)10-4-7-23-8-5-10/h2-3,6,10H,4-5,7-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNIHQRVWGIUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=NC(=NO2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

Introduction of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

Attachment of the Nicotinamide Core: The nicotinamide core is then attached through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced oxadiazole derivatives.

Scientific Research Applications

2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 1,2,4-oxadiazole derivatives with diverse biological activities. Below is a detailed comparison with structurally related compounds from the literature:

Key Comparative Insights

Impact of Heteroatoms in Cyclic Substituents

- The tetrahydro-2H-thiopyran group in the target compound provides greater metabolic stability compared to oxygenated analogs like tetrahydro-2H-pyran due to sulfur’s resistance to oxidative enzymes . However, oxygenated variants (e.g., compound 20b in ) may exhibit better solubility in polar solvents.

Substituent Effects on Bioactivity Methoxy-nicotinamide (target compound) vs. isoxazole-carboxamide (): The methoxy group enhances lipophilicity, favoring blood-brain barrier penetration, whereas the carboxamide in the isoxazole derivative improves aqueous solubility .

Thermal and Spectral Properties

- Thiohydantoin derivatives () exhibit higher melting points (210–238°C) compared to oxadiazole derivatives, likely due to stronger intermolecular hydrogen bonding from thioamide groups .

- The target compound’s IR and NMR spectra would show distinct signals for the thiopyran C–S stretch (~650 cm⁻¹) and methoxy protons (δ ~3.9 ppm in ¹H NMR), differentiating it from oxygenated analogs .

Biological Activity

2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, with the CAS number 2034379-65-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Molecular Structure and Properties

The molecular formula of this compound is C15H18N4O3S, and it has a molecular weight of 334.39 g/mol. The compound features a methoxy group, a tetrahydrothiopyran moiety, and an oxadiazole ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O3S |

| Molecular Weight | 334.39 g/mol |

| CAS Number | 2034379-65-0 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydrothiopyran : This can be achieved through hydrogenation reactions.

- Oxadiazole Formation : The oxadiazole ring is synthesized using appropriate precursors.

- Coupling Reaction : The final step involves coupling the tetrahydrothiopyran derivative with the oxadiazole and a nicotinamide derivative under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives with similar structures have shown significant antiproliferative activity against various cancer cell lines. A notable study demonstrated that oxadiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HCT-116 .

The proposed mechanism involves inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds targeting TS have been shown to induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, compounds with oxadiazole structures have demonstrated antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Case Studies

- Antiproliferative Activity :

- Mechanism Exploration :

Q & A

Q. What are the established synthetic routes for 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide?

Methodological Answer: The synthesis typically involves:

Oxadiazole Ring Formation : Condensation of a nitrile derivative with hydroxylamine under reflux in ethanol/water, followed by cyclization using reagents like carbonyldiimidazole (CDI) .

Nicotinamide Coupling : The oxadiazole intermediate is functionalized via nucleophilic substitution or amide coupling (e.g., EDC/HOBt) with 2-methoxynicotinic acid derivatives .

Thiopyran Incorporation : The tetrahydro-2H-thiopyran moiety is introduced via Suzuki-Miyaura coupling or alkylation, often requiring palladium catalysts and inert conditions .

Key Validation : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and confirm with LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. How can researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for similar oxadiazoles) .

- Solution Stability : Monitor degradation in DMSO or PBS (pH 7.4) via HPLC over 24–72 hours. Adjust storage to −20°C under nitrogen for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?

Methodological Answer:

- Modify Substituents : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding. Adjust the thiopyran ring size (e.g., 6-membered vs. 5-membered) to alter lipophilicity .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinases) or cell-based models (e.g., cancer lines) to correlate structural changes with IC₅₀ values .

Q. What computational approaches predict binding modes with target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., COX-2 or PARP). Prioritize poses with hydrogen bonds to oxadiazole and thiopyran moieties .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Dose-Response Reproducibility : Replicate assays in triplicate using standardized protocols (e.g., MTT for cytotoxicity). Control for batch-to-batch compound variability via NMR purity checks (>95%) .

- Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .

Q. What strategies improve reaction yields during oxadiazole formation?

Methodological Answer:

Q. How is stereochemical integrity maintained during thiopyran ring synthesis?

Methodological Answer:

Q. What scale-up challenges arise in multi-step syntheses?

Methodological Answer:

Q. How can researchers resolve overlapping NMR signals in complex derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.